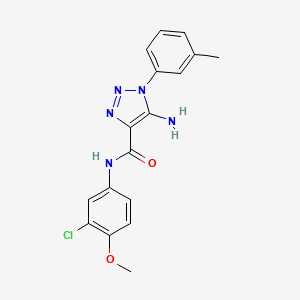
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine, also known as CPP-ACP, is a compound that has been extensively studied in the field of dentistry. It is a bioactive peptide that has been shown to have a range of benefits for dental health, including remineralization of enamel, prevention of caries, and inhibition of bacterial growth. In
Mécanisme D'action
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine works by binding to the surface of teeth and forming a protective layer that helps to prevent demineralization of enamel. It also promotes remineralization by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure. Additionally, 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been shown to inhibit the growth of bacteria that can cause tooth decay and gum disease.
Biochemical and Physiological Effects:
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of enamel. It has also been shown to inhibit the growth of bacteria such as Streptococcus mutans, which is a major contributor to tooth decay.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine in lab experiments is that it is a well-studied compound that has been shown to have a range of benefits for dental health. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. One limitation is that it can be difficult to control the concentration of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine in experiments, which can make it challenging to study its effects in a precise manner.
Orientations Futures
There are many potential future directions for research on 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine. One area of interest is the development of new dental products that incorporate 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine to promote dental health. Another area of interest is the study of the long-term effects of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine on dental health, as well as its potential use in other areas of medicine. Additionally, there is ongoing research into the mechanism of action of 1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine, which may lead to new insights into its benefits for dental health.
Méthodes De Synthèse
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine is synthesized by combining acetic anhydride, cyclopropylmethylamine, propylamine, and piperidine in a solvent such as dichloromethane. The reaction is then heated under reflux for several hours, and the resulting product is purified using chromatography techniques.
Applications De Recherche Scientifique
1-acetyl-N-(cyclopropylmethyl)-N-propyl-4-piperidinamine has been extensively studied in the field of dentistry, where it has been shown to have a range of benefits for dental health. It has been used in toothpaste, mouthwash, and other dental products to help prevent tooth decay and promote remineralization of enamel. It has also been used in orthodontic treatments to help prevent demineralization of enamel around brackets and wires.
Propriétés
IUPAC Name |
1-[4-[cyclopropylmethyl(propyl)amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-3-8-16(11-13-4-5-13)14-6-9-15(10-7-14)12(2)17/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSAZAPEFJPOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[Cyclopropylmethyl(propyl)amino]piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)
![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5217387.png)
methyl]butanamide](/img/structure/B5217395.png)
![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![2-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5217422.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5217426.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)

![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)